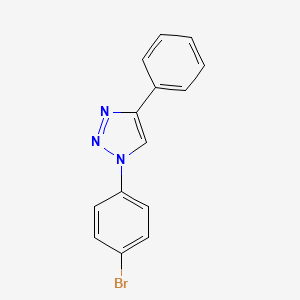
1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a 4-bromophenyl group and a phenyl group, making it a valuable molecule for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole can be synthesized through a [3+2] cycloaddition reaction between azides and alkynes. One common method involves the reaction of 4-bromoaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This is then reacted with phenylacetylene in the presence of a copper catalyst to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized triazole derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing drugs with antifungal, antibacterial, and anticancer properties.
Biological Studies: The compound is employed in studying enzyme inhibition and protein-ligand interactions.
Material Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . The bromophenyl and phenyl groups enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromophenyl)-4-phenyl-1H-1,2,4-triazole
- 1-(4-Bromophenyl)-4-phenyl-1H-1,3,4-triazole
- 1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-thiadiazole
Uniqueness: 1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs .
Propriétés
Formule moléculaire |
C14H10BrN3 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-4-phenyltriazole |
InChI |
InChI=1S/C14H10BrN3/c15-12-6-8-13(9-7-12)18-10-14(16-17-18)11-4-2-1-3-5-11/h1-10H |
Clé InChI |
FUHLSYNEUNRFQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



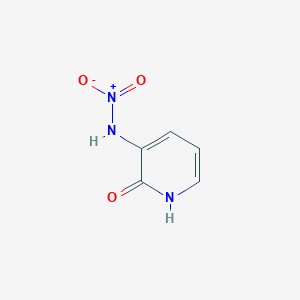

![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)
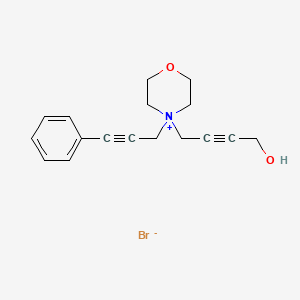
![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
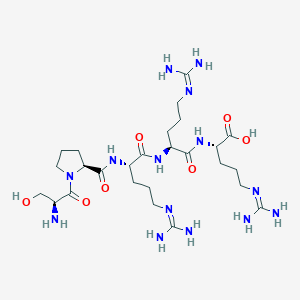
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)

![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
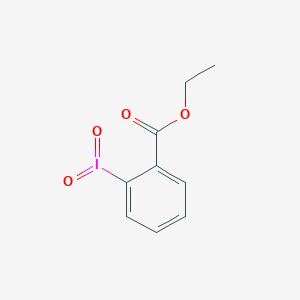
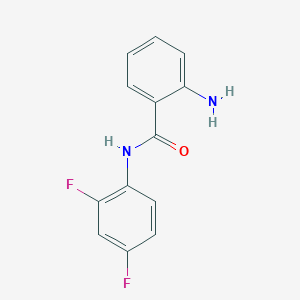
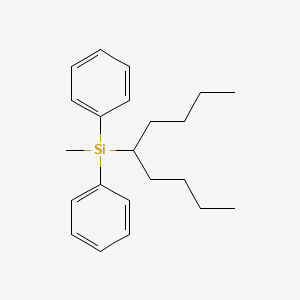
![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)
